molecular formula C11H16O4 B13584624 2-(2,4,6-Trimethoxyphenyl)ethan-1-ol

2-(2,4,6-Trimethoxyphenyl)ethan-1-ol

Cat. No.: B13584624
M. Wt: 212.24 g/mol
InChI Key: GTWKSHYMMXYVHN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trimethoxyphenyl)ethan-1-ol typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with an appropriate reducing agent. One common method is the reduction of 2,4,6-trimethoxybenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol . The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method is the catalytic hydrogenation of 2,4,6-trimethoxybenzaldehyde using a palladium or platinum catalyst under high pressure and temperature . This method allows for the efficient production of large quantities of the compound.

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups play a crucial role in its reactivity and biological activity. For example, in biological systems, the compound may interact with enzymes and receptors, leading to various physiological effects . The exact molecular targets and pathways involved are still under investigation.

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

2-(2,4,6-trimethoxyphenyl)ethanol

InChI

InChI=1S/C11H16O4/c1-13-8-6-10(14-2)9(4-5-12)11(7-8)15-3/h6-7,12H,4-5H2,1-3H3

InChI Key

GTWKSHYMMXYVHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CCO)OC

Origin of Product

United States

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